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Compound of Interest

Compound Name: ML385

Cat. No.: B1676655 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

impact of targeted inhibitors is paramount. This guide provides a detailed comparison of the

effects of ML385, a potent and specific NRF2 inhibitor, across various NRF2-regulated cellular

pathways. The information is supported by experimental data, detailed methodologies, and

visual representations of the underlying biological processes.

ML385 is a small molecule that directly interacts with the Nuclear factor erythroid 2-related

factor 2 (NRF2), a master regulator of cellular antioxidant and detoxification responses.[1][2] By

binding to the Neh1 domain of NRF2, ML385 prevents its binding to the antioxidant response

element (ARE) in the promoter region of its target genes, thereby inhibiting their transcription.

[3][4] This targeted inhibition has profound effects on multiple signaling pathways, making

ML385 a valuable tool for research and a potential therapeutic agent, particularly in oncology.

Impact on Core NRF2-Regulated Antioxidant and
Detoxification Pathways
The primary role of NRF2 is to protect cells from oxidative stress by upregulating a battery of

antioxidant and detoxification enzymes. ML385 effectively abrogates this protective function.

Quantitative Effects of ML385 on Key NRF2 Target
Genes and Cellular Antioxidant Capacity
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Target
Gene/Paramet
er

Cell Line
ML385
Concentration

Effect Reference

NQO1 mRNA A549 5 µM (48h)
Significant

decrease
[5]

NQO1 Enzyme

Activity
A549 Dose-dependent

Significant

attenuation
[1]

Total Antioxidant

Capacity
A549 Dose-dependent Reduction [1]

Reduced

Glutathione

(GSH) Levels

A549 Dose-dependent Reduction [1]

HO-1 Protein FaDu, YD9 Dose-dependent Decrease [6]

GCLC mRNA HepG2-ARE
1 µM (co-

treatment)

Significant

inhibition of

DMF-induced

expression

[7]

HMOX1 mRNA

WT and

A53TSyn

neurons

1 µM (co-

treatment)

Significant

inhibition of

DMF-induced

expression

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367156/
https://www.mdpi.com/1422-0067/25/13/7011
https://www.researchgate.net/figure/DMF-activates-NRF2-in-vitro-and-this-activation-is-inhibited-by-ML385-A-20-M-DMF_fig2_357321868
https://www.researchgate.net/figure/DMF-activates-NRF2-in-vitro-and-this-activation-is-inhibited-by-ML385-A-20-M-DMF_fig2_357321868
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidative Stress

Cytoplasm

Nucleus

Oxidative Stress

KEAP1

Inactivates

NRF2

NRF2

Translocation

Ubiquitin Proteasome

sMAF ARE

Antioxidant & Detoxification Genes
(NQO1, HO-1, GCLC, etc.)

Initiates Transcription

ML385

Inhibits DNA binding

Click to download full resolution via product page

Crosstalk with Major Signaling Pathways: The Case
of PI3K-mTOR
Recent studies have unveiled a significant interplay between the NRF2 pathway and the PI3K-

mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. ML385 has

been shown to inhibit the PI3K-mTOR pathway, an effect that is particularly relevant in cancer

biology.[5]

In lung squamous cell carcinoma (LUSC), inhibition of NRF2 by ML385 leads to a reduction in

PI3K-mTOR signaling.[5] This occurs through at least two mechanisms: a decrease in AKT
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phosphorylation and a reduction in RagD protein expression, which impairs the recruitment of

mTOR to lysosomes.[5]

Quantitative Data on ML385's Impact on the PI3K-mTOR
Pathway

Cell Line Treatment Effect Finding Reference

MGH7
5 µM ML385 +

BKM120

Reduction in

IC50 of BKM120

From 15.46 µM

to 5.503 µM
[5]

MGH7
ML385 +

BKM120

Enhanced

inhibition of

colony formation

Synergistic effect [5]

LK2 ML385

Decreased

fluorescence

intensity of RagD

Consistent with

reduced protein

levels

[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://www.benchchem.com/product/b1676655?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K

AKT

Activates

mTORC1

Activates

Growth

Promotes cell growth
and proliferation

NRF2

Promotes phosphorylation

RagD

Increases expression

Promotes lysosomal recruitment

ML385

Inhibits

Click to download full resolution via product page

Induction of Ferroptosis through the NRF2-SLC7A11
Axis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The NRF2 pathway plays a crucial role in protecting cells from ferroptosis, primarily by

upregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a component of

the cystine/glutamate antiporter system essential for glutathione synthesis.

ML385 has been demonstrated to promote ferroptosis by inhibiting the NRF2-SLC7A11

pathway.[8] This leads to a decrease in glutathione levels and an increase in reactive oxygen

species (ROS) and lipid peroxidation, ultimately sensitizing cancer cells to radiotherapy.[8]
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Experimental Evidence for ML385-Induced Ferroptosis
Cell Line Treatment Effect Finding Reference

Esophageal

Squamous Cell

Carcinoma

(ESCC)

ML385 +

Radiation

Increased ROS

and lipid

peroxidation

Promotion of

ferroptosis
[8]

ESCC
ML385 +

Radiation

Decreased

glutathione levels

Impairment of

antioxidant

defense

[8]

ESCC
Overexpression

of SLC7A11

Restored

glutathione levels

and alleviated

lipid peroxidation

Confirms the role

of the NRF2-

SLC7A11 axis

[8]
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Comparison with Other NRF2 Inhibitors
While ML385 is a well-characterized NRF2 inhibitor, other compounds also target this pathway,

albeit through different mechanisms.

Inhibitor Mechanism of Action Reference

ML385

Directly binds to the Neh1

domain of NRF2, preventing its

interaction with DNA.[2][3]

[2][3]

Retinoic Acid (RA)

Modulates NRF2 activity,

though the exact mechanism is

complex and can be cell-type

specific.

[3]

K67

Inhibits the interaction between

phosphorylated p62 and

KEAP1, preventing constitutive

NRF2 activation.[3]

[3]

Brusatol
Promotes the degradation of

NRF2 protein.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings.

Below are outlines for key assays used to assess the impact of ML385.

NRF2-ARE Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NRF2.

Cell Culture and Transfection: Plate cells (e.g., HepG2) in a 96-well plate. Co-transfect with a

firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response

Element (ARE) and a Renilla luciferase plasmid (for normalization).

Compound Treatment: After 24 hours, treat the cells with ML385 at various concentrations.

Include a positive control (e.g., sulforaphane) and a vehicle control (e.g., DMSO).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1676655?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11476837/
https://www.mdpi.com/1422-0067/25/19/10257
https://pmc.ncbi.nlm.nih.gov/articles/PMC11476837/
https://www.mdpi.com/1422-0067/25/19/10257
https://www.mdpi.com/1422-0067/25/19/10257
https://www.mdpi.com/1422-0067/25/19/10257
https://www.mdpi.com/1422-0067/25/19/10257
https://www.benchchem.com/product/b1676655?utm_src=pdf-body
https://www.benchchem.com/product/b1676655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24 hours),

lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency and cell number.

Western Blot for NRF2 and Downstream Targets
This technique is used to measure the protein expression levels of NRF2 and its target genes.

Cell Lysis and Protein Quantification: Treat cells with ML385. Lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors. Determine the protein concentration of the

lysates using a BCA assay.

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-

polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the

membrane with primary antibodies against NRF2, HO-1, NQO1, or other proteins of interest

overnight at 4°C.

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or

GAPDH.
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Conclusion
ML385 is a powerful and specific inhibitor of the NRF2 pathway, with far-reaching

consequences for cellular function. Its ability to suppress antioxidant defenses, inhibit pro-

survival signaling cascades like PI3K-mTOR, and induce ferroptosis underscores its potential

as a therapeutic agent, particularly in cancers characterized by NRF2 hyperactivation. This

guide provides a framework for understanding and further investigating the multifaceted impact

of ML385 on NRF2-regulated pathways. The presented data and methodologies offer a solid

foundation for researchers aiming to harness the therapeutic potential of NRF2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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